Dimethyl-di(methacroyloxy-1-ethoxy)silane
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Overview
Description
Dimethyl-di(methacroyloxy-1-ethoxy)silane, also known as 2-Propenoic acid, 2-methyl-, 1,1′-[(dimethylsilylene)bis(oxy-2,1-ethanediyl)] ester, is a silicon-based compound with the empirical formula C14H24O6Si and a molecular weight of 316.42 g/mol . This compound is primarily used as a cross-linker in the preparation of hydrogels and other polymeric materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl-di(methacroyloxy-1-ethoxy)silane is synthesized through a series of chemical reactions involving the esterification of methacrylic acid with dimethylsilylene bis(oxy-2,1-ethanediyl). The reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Dimethyl-di(methacroyloxy-1-ethoxy)silane undergoes various chemical reactions, including:
Polymerization: This compound is commonly used in UV-curable polymerization reactions to form cross-linked polymer networks.
Hydrolysis: In the presence of water, it can hydrolyze to form silanols and methacrylic acid derivatives.
Common Reagents and Conditions
Polymerization: UV light and photoinitiators are typically used to initiate the polymerization process.
Hydrolysis: Acidic or basic conditions can accelerate the hydrolysis reaction.
Major Products Formed
Polymerization: Cross-linked polymer networks with enhanced mechanical properties.
Hydrolysis: Silanols and methacrylic acid derivatives.
Scientific Research Applications
Dimethyl-di(methacroyloxy-1-ethoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linker in the synthesis of hydrogels and other polymeric materials.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in the fabrication of drug delivery systems and tissue engineering scaffolds.
Industry: Applied in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of dimethyl-di(methacroyloxy-1-ethoxy)silane involves its ability to form cross-linked polymer networks through polymerization reactions. The compound’s methacrylate groups participate in free radical polymerization, leading to the formation of strong covalent bonds between polymer chains . This cross-linking enhances the mechanical properties and stability of the resulting materials .
Comparison with Similar Compounds
Dimethyl-di(methacroyloxy-1-ethoxy)silane is unique compared to other similar compounds due to its specific structure and reactivity. Some similar compounds include:
3-(Trimethoxysilyl)propyl methacrylate: Another silane-based cross-linker used in polymerization reactions.
(3-Aminopropyl)triethoxysilane: Used in the modification of surfaces and as a coupling agent.
(3-Glycidyloxypropyl)trimethoxysilane: Employed in the synthesis of epoxy resins and other polymeric materials.
This compound stands out due to its dual methacrylate functionality, which allows for more efficient cross-linking and improved material properties .
Properties
Molecular Formula |
C14H24O6Si |
---|---|
Molecular Weight |
316.42 g/mol |
IUPAC Name |
2-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethoxy]silyl]oxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H24O6Si/c1-11(2)13(15)17-7-9-19-21(5,6)20-10-8-18-14(16)12(3)4/h1,3,7-10H2,2,4-6H3 |
InChI Key |
OWETURSZOBVTAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCO[Si](C)(C)OCCOC(=O)C(=C)C |
Origin of Product |
United States |
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